molecular formula C22H21F3N2OS B2529373 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226448-95-8

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2529373
CAS No.: 1226448-95-8
M. Wt: 418.48
InChI Key: AAOGPWUTAKWISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound with a unique structure that includes a cyclopentylthio group, a p-tolyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group, in particular, can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole
  • 2-(cyclopentylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
  • 5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Uniqueness

What sets 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole apart is the combination of the cyclopentylthio, p-tolyl, and trifluoromethoxyphenyl groups, which confer unique chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2OS/c1-15-6-8-16(9-7-15)20-14-26-21(29-19-4-2-3-5-19)27(20)17-10-12-18(13-11-17)28-22(23,24)25/h6-14,19H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOGPWUTAKWISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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